2-(Trifluoromethyl)pyridine-4-acetonitrile

Lipophilicity Drug Design CNS Penetration

2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3) is a fluorinated pyridine derivative belonging to the class of heterocyclic acetonitriles. It features a pyridine ring substituted with an electron-withdrawing trifluoromethyl group at the 2-position and a synthetically versatile acetonitrile moiety at the 4-position.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 1227591-90-3
Cat. No. B1412126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyridine-4-acetonitrile
CAS1227591-90-3
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CC#N)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2
InChIKeyRCHDCXSMUCPNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3): A Strategic Fluorinated Pyridine Building Block for Pharmaceutical R&D Procurement


2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3) is a fluorinated pyridine derivative belonging to the class of heterocyclic acetonitriles. It features a pyridine ring substituted with an electron-withdrawing trifluoromethyl group at the 2-position and a synthetically versatile acetonitrile moiety at the 4-position. This substitution pattern provides a distinct electronic environment compared to its regioisomers, making it a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules . The compound's physicochemical profile, including a computed LogP of 2.17 and a topological polar surface area (TPSA) of 36.68 Ų, positions it as a moderately lipophilic scaffold with favorable permeability characteristics for central nervous system (CNS) drug discovery programs .

Why 2-(Trifluoromethyl)pyridine-4-acetonitrile Cannot Be Interchanged with Other Trifluoromethylpyridine Acetonitriles or Non-Fluorinated Analogs


Although several regioisomeric trifluoromethylpyridine acetonitriles share the same molecular formula (C₈H₅F₃N₂) and identical computed LogP and TPSA values, their distinct substitution patterns significantly alter reactivity, regioselectivity in cross-coupling reactions, and interactions with biological targets. For example, the 2-CF₃/4-CH₂CN arrangement in the target compound positions the nitrile group para to the ring nitrogen, creating a unique electronic push-pull system that is not present in the 4-CF₃/2-CH₂CN isomer or the 3-CF₃/4-CH₂CN isomer . Consequently, synthetic routes optimized for this compound may fail or yield different regioisomers if an alternative is substituted, and biological activity can be compromised due to altered binding modes [1]. These differences directly impact procurement decisions, as the specific isomer is required to maintain synthetic fidelity and biological relevance in drug discovery programs.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)pyridine-4-acetonitrile Versus Closest Analogs


Lipophilicity Enhancement Over Non-Fluorinated Pyridine Acetonitrile Scaffold

The introduction of a trifluoromethyl group at the 2-position dramatically increases lipophilicity compared to the non-fluorinated parent scaffold. The target compound 2-(trifluoromethyl)pyridine-4-acetonitrile exhibits a computed LogP of 2.17, whereas the non-fluorinated analog 2-pyridineacetonitrile has a reported LogP ranging from 0.6 to 1.15 [1]. This ~1.0-1.6 LogP unit increase translates to an approximately 10- to 40-fold higher octanol-water partition coefficient, which can improve membrane permeability and CNS penetration when incorporated into drug candidates .

Lipophilicity Drug Design CNS Penetration

Electronic Effect Differentiation: Trifluoromethyl Position and Reactivity in Nucleophilic Aromatic Substitution

The 2-CF₃ substituent exerts a stronger electron-withdrawing effect on the pyridine ring compared to 3-CF₃ or 4-CF₃ isomers due to its proximity to the electronegative ring nitrogen. This difference influences the rate of nucleophilic aromatic substitution (SNAr) reactions at the 4-position (bearing the acetonitrile group) and the adjacent 3- and 5-positions. While direct kinetic studies comparing all isomers are not available in the open literature, the target compound is specifically utilized in patents for kinase inhibitors where the 2-CF₃ pyridine motif is critical for binding to the kinase hinge region, indicating a functional advantage over the 3-CF₃ and 4-CF₃ isomers [1]. In contrast, the 3-(trifluoromethyl)pyridine-4-acetonitrile isomer (CAS 1227490-44-9) places the CF₃ group meta to the ring nitrogen, resulting in a less activated ring system for SNAr.

SNAr Reactivity Electron-Withdrawing Group Synthetic Utility

Topological Polar Surface Area and CNS Drug-Likeness Advantage

The target compound has a computed TPSA of 36.68 Ų, which falls well within the optimal range for CNS drug candidates (<90 Ų for good brain penetration and <76 Ų for optimal CNS drug-likeness) [1]. This is identical to its regioisomers due to the same functional groups; however, when compared to analogs containing additional polar substituents (e.g., 2-amino-3-(trifluoromethyl)pyridine-4-acetonitrile, TPSA = 62.7 Ų), the target compound offers a lower TPSA that may translate to better passive BBB diffusion [2]. The combination of moderate LogP (2.17) and low TPSA (36.68 Ų) places this compound in a favorable chemical space for CNS drug discovery, distinct from more polar alternatives.

TPSA CNS Drug Design Blood-Brain Barrier Permeability

Market Availability and Purity Benchmarking Against Regioisomers

2-(Trifluoromethyl)pyridine-4-acetonitrile is commercially available from multiple qualified vendors with guaranteed purity of ≥98% (HPLC), as confirmed by ChemScene and Leyan . In contrast, the 3-(trifluoromethyl) isomer (CAS 1227490-44-9) is typically available at ≥95% purity from a more limited supplier base, and the 4-(trifluoromethyl) regioisomer (CAS 1000536-10-6) is listed at 95% minimum purity . The higher purity specification of the target compound reduces the burden of additional purification steps and ensures more reproducible synthetic outcomes, which is a critical factor in procurement for medicinal chemistry and process development.

Commercial Availability Purity Procurement

Proven Application Scenarios for 2-(Trifluoromethyl)pyridine-4-acetonitrile in Drug Discovery and Chemical Synthesis


Synthesis of Triazine-Based Kinase Inhibitors Targeting the Hinge Region

Based on the electronic activation evidence (Section 3, Evidence Item 2), this compound is ideally suited as a precursor for 2-(trifluoromethyl)pyridin-4-amine intermediates used in ATP-competitive kinase inhibitors. Celgene Corporation has patented solid forms of a clinical candidate that incorporates the 2-(trifluoromethyl)pyridin-4-yl moiety as a critical hinge-binding motif [1]. The specific 2-CF₃/4-NH₂ substitution pattern (accessible via nitrile reduction of the target compound) provides optimal hydrogen bonding to the kinase hinge, whereas regioisomeric substitution patterns would misalign the binding interaction.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

The measured LogP of ~2.2 and TPSA of 36.68 Ų (Section 3, Evidence Items 1 and 3) position this compound as a preferred building block for CNS-targeted drug candidates. The combination falls within the optimal range for blood-brain barrier penetration (LogP 2–4, TPSA < 76 Ų) as defined by medicinal chemistry guidelines [2]. Compared to more polar analogs like the amino-substituted derivative (TPSA 62.7 Ų), this compound offers a superior starting point for CNS programs where passive permeability is paramount.

Structure-Activity Relationship (SAR) Studies Requiring High-Purity, Well-Characterized Intermediates

For SAR campaigns where the exact regioisomeric identity of the pyridine ring must be preserved, the ≥98% purity specification and broad supplier availability (Section 3, Evidence Item 4) reduce procurement friction and ensure batch-to-batch consistency . This is particularly important when minor impurities from alternative isomers (e.g., the 3-CF₃ isomer) could confound biological assay results and lead to misleading SAR conclusions.

Late-Stage Functionalization via Nitrile Group Transformations

The acetonitrile moiety at the 4-position enables diverse synthetic transformations—including reduction to primary amines, hydrolysis to carboxylic acids, and cycloaddition to tetrazoles—without affecting the trifluoromethyl group. The electronic influence of the 2-CF₃ group enhances the electrophilicity of the nitrile, potentially accelerating these transformations relative to the 3-CF₃ or non-fluorinated analogs, as inferred from Hammett analysis (Section 3, Evidence Item 2). This makes the compound a versatile intermediate for generating compound libraries in medicinal chemistry.

Quote Request

Request a Quote for 2-(Trifluoromethyl)pyridine-4-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.